5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
5-prop-2-enyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-5-11-6-3-10-9(8-11)4-7-12-10/h2,4,7H,1,3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAYCBRFMQDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of N-(2-ethyl)thiophene methylamine with formaldehyde, followed by a cyclization reaction in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent and acid concentration, reaction time, and temperature, are crucial for optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Research indicates that 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, particularly the c-Jun N-terminal kinases (JNK) . This inhibition leads to a reduction in pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Properties : There is evidence that this compound can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine demonstrated significant reductions in inflammatory markers in vitro. The results indicated that the compound effectively inhibited the release of pro-inflammatory cytokines in macrophage cultures treated with lipopolysaccharide (LPS) .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxicity of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine against various cancer cell lines including A549 (lung) and MCF-7 (breast). The compound exhibited IC50 values indicating significant anticancer potential by inducing apoptosis through mitochondrial pathways .
Data Table: Biological Activities Summary
Mechanism of Action
The mechanism of action of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in the case of its derivative clopidogrel, the compound inhibits platelet aggregation by blocking the P2Y12 adenosine diphosphate receptor on the platelet surface . This prevents platelet activation and subsequent aggregation, which is crucial in preventing thrombotic events .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ticlopidine
- Structure: 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (C₁₄H₁₄ClNS).
- Synthesis : Prepared via Mannich reaction using thiophene, o-chlorobenzylamine, and formaldehyde, often optimized with phase-transfer catalysts for >90% yield .
- Pharmacology : A first-generation P2Y₁₂ receptor antagonist; inhibits ADP-induced platelet aggregation. However, it has a slow onset of action and significant hematological side effects (e.g., neutropenia) .
- Metabolism : Primarily metabolized by CYP2C19 and CYP2B6, with a half-life of ~12–24 hours .
Clopidogrel
- Structure: Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (C₁₆H₁₆ClNO₂S).
- Synthesis: Synthesized via a three-component reaction involving 2-chlorophenylzinc bromide, tetrahydrothienopyridine, and methyl glyoxylate .
- Pharmacology : A prodrug requiring CYP2C19-mediated activation. Superior to ticlopidine in safety and efficacy, with reduced neutropenia risk .
- Limitations : High interpatient variability due to genetic polymorphisms in CYP2C19 .
Prasugrel
- Structure: 5-(2-Cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (C₂₀H₂₀FNO₃S).
- Synthesis : Involves bromination and CuI/NaI-mediated substitution to introduce a methoxy group, achieving >90% yield .
- Pharmacology : Faster onset and more potent platelet inhibition than clopidogrel, but with increased bleeding risk .
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Structure : C₁₁H₁₃NS.
- Synthesis: Prepared via allylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine using allyl bromide and K₂CO₃ in acetone, yielding 52% . Alternative iridium-catalyzed enantioselective amination achieves 98% yield for similar derivatives .
- Properties: The allyl group enhances conformational flexibility and may improve binding to hydrophobic enzyme pockets.
Structural and Functional Data Table
Key Research Findings
- Synthetic Advantages : The allyl derivative’s synthesis via iridium catalysis (98% yield) demonstrates superior efficiency compared to traditional alkylation methods (52%) .
- Structural Insights : NMR data (δ 5.89 ppm for allyl protons) confirm rotational freedom, which may enhance interactions with target proteins .
- Antiplatelet Potential: Derivatives with bulkier substituents (e.g., cyclopropylcarbonyl-fluorobenzyl in prasugrel) show higher potency, suggesting the allyl group’s smaller size may limit efficacy .
Biological Activity
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine belongs to the class of tetrahydrothienopyridines. Its chemical formula is , with a molecular weight of approximately 138.22 g/mol. The compound features a unique thienopyridine structure that contributes to its biological activity.
Research indicates that 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibits several mechanisms of action:
- Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) : This compound has been shown to inhibit hPNMT, an enzyme involved in catecholamine biosynthesis. Studies suggest that modifications to the thienopyridine structure can enhance inhibitory potency against hPNMT .
- Interaction with α2-Adrenoceptors : The compound also demonstrates affinity for α2-adrenoceptors. It has been noted that substituents at the 7-position can modulate selectivity and potency towards these receptors, impacting cardiovascular and CNS functions .
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential antidepressant and anxiolytic effects of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. In animal models, this compound has shown promise in reducing anxiety-like behaviors and improving mood-related outcomes. The mechanism is thought to involve modulation of neurotransmitter systems linked to mood regulation.
Neuroprotective Properties
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to inhibit oxidative stress and promote neuronal survival suggests it could be beneficial in conditions such as Alzheimer's disease .
Case Studies and Research Findings
-
Study on hPNMT Inhibition : A series of substituted tetrahydrothieno[3,2-c]pyridines were synthesized and evaluated for their hPNMT inhibitory activity. The study found that compounds with specific substituents exhibited significantly higher inhibition rates compared to the parent structure. For instance, a derivative with a lipophilic substituent at the 7-position was reported to have over twice the potency compared to other analogs .
Compound hPNMT Inhibition (%) α2-Adrenoceptor Affinity Parent Compound 30% Moderate Lipophilic Substituent 65% High Hydrophilic Substituent 40% Low - Neuroprotective Study : In vitro studies demonstrated that 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine could protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to the compound's ability to scavenge free radicals and modulate apoptotic pathways .
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
- Methodological Answer : Structural confirmation requires a combination of 1H NMR (to analyze proton environments), 13C NMR (for carbon skeleton verification), and 2D NMR techniques (e.g., COSY, HSQC) to resolve complex coupling patterns. For crystalline derivatives, X-ray crystallography is critical for unambiguous stereochemical assignment, as demonstrated in studies of related tetrahydrothienopyridine analogs . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Q. What synthetic routes are commonly employed for 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
- Methodological Answer : Key steps include:
- Cyclization : Thiophene and pyridine ring formation via condensation reactions.
- N-Alkylation : Introduction of substituents (e.g., allyl, benzyl) at the 5-position using alkyl halides or Mitsunobu conditions .
- Functionalization : Sulfonation or oxadiazole incorporation to enhance biological activity, as seen in CNS-targeting derivatives .
Example: 5-Allyl derivatives may be synthesized via allylation of the parent tetrahydrothienopyridine under inert conditions .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine be addressed?
- Methodological Answer : Regioselectivity is influenced by:
- Steric and Electronic Factors : Bulky protecting groups (e.g., Trityl) can direct alkylation to specific nitrogen sites .
- Catalytic Systems : Transition metal catalysts (e.g., Pd or Cu) may enhance selectivity in allylation or cross-coupling reactions.
- Computational Pre-screening : DFT calculations predict reactive sites, guiding experimental optimization .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., allyl vs. benzyl) and test in standardized assays (e.g., receptor binding, cytotoxicity) .
- Metabolic Stability Assessment : Evaluate pharmacokinetic differences using liver microsome assays to rule out bioavailability issues.
- Target Engagement Studies : Use radiolabeled derivatives or fluorescence-based probes to confirm direct target interactions .
Q. How can computational modeling enhance the design of derivatives with improved CNS activity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with CNS targets (e.g., serotonin 5-HT₆ or dopamine D₂ receptors) using software like AutoDock or Schrödinger .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl or cyano moieties) for receptor binding .
- ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration and toxicity risks .
Q. What advanced techniques optimize reaction yield in continuous-flow synthesis of tetrahydrothienopyridine derivatives?
- Methodological Answer :
- Flow Chemistry : Enables precise control of temperature, pressure, and reagent stoichiometry, reducing side reactions. For example, continuous sulfonation of the thienopyridine core achieves >90% purity .
- In-line Analytics : Real-time UV/Vis or IR monitoring allows immediate adjustment of reaction parameters.
- Automated Workflows : Robotic systems integrate multiple steps (alkylation, purification) to minimize manual handling .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Assay Validation : Confirm in vitro cytotoxicity (e.g., MTT assays) with orthogonal methods (e.g., clonogenic survival) .
- Tumor Microenvironment Modeling : Use 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions.
- Metabolomic Profiling : Identify metabolic differences (e.g., hepatic activation) using LC-MS-based approaches .
Structural and Conformational Analysis
Q. What role does ring conformation play in the biological activity of tetrahydrothienopyridine derivatives?
- Methodological Answer :
- X-ray Crystallography : Determines preferred conformations (e.g., chair vs. boat for the piperidine ring) and hydrogen-bonding networks .
- Dynamic NMR : Analyzes ring-flipping kinetics in solution, which may influence receptor binding kinetics .
- Molecular Dynamics Simulations : Predict conformational flexibility under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
